3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one
Description
This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core linked via a carbonyl group to a 2H-chromen-2-one (coumarin) scaffold. The chromen-2-one component may influence electronic properties and solubility, as seen in analogs with hydroxyl or thiomorpholinomethyl substituents () .
Properties
IUPAC Name |
3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO6/c1-4-19-9-11-22(12-10-19)36-18-25-23-17-28(35-3)27(34-2)16-20(23)13-14-31(25)29(32)24-15-21-7-5-6-8-26(21)37-30(24)33/h5-12,15-17,25H,4,13-14,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHIFQNUKCNDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one involves multiple steps, including the formation of the tetrahydroisoquinoline core and the subsequent attachment of the chromen-2-one moiety. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The reaction conditions typically require specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Tetrahydroisoquinoline Moiety
The 6,7-dimethoxy substitution on the tetrahydroisoquinoline ring is a recurring feature in bioactive compounds. Key comparisons include:
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline () Substituents: 4-Chlorophenethyl and ethyl groups. Molecular Weight: 359.89 g/mol (C21H26ClNO2). Key Difference: Lacks the chromenone linkage and (4-ethylphenoxy)methyl substitution. The chloro and ethyl groups may enhance lipophilicity compared to the target compound’s phenoxy moiety .
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide () Substituents: Diethylamino and methoxy groups on the phenyl ring. Synthesis Yield: 76% (using 1-iodoethane).
Analogues of the Chromen-2-one Component
5,7-Bihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one () Substituents: Hydroxyl, thiomorpholinomethyl, and methoxyphenyl groups. HRMS Data: [M+H]+ observed at m/z 399.1679 (calculated 399.1920). Key Difference: The 4H-chromen-4-one scaffold and polar thiomorpholinomethyl group contrast with the target compound’s 2H-chromen-2-one and non-polar phenoxy substitution .
2H-Chromen-2-one Derivatives () Substituents: Variants include 4-chloro, 4-methoxy, and nitro groups. Synthesis: Reflux in DMF with K2CO3/KI, yielding compounds with melting points 180–220°C. Key Difference: Substituent diversity at the chromenone 3-position (e.g., bromoacetyl) impacts reactivity and downstream functionalization .
Comparative Data Table
Key Research Findings
Synthesis Insights: The target compound’s (4-ethylphenoxy)methyl group may require alkylation conditions similar to (K2CO3/KI in DMF) . Low yields (e.g., 15% in for propylamino derivatives) highlight challenges in introducing bulky substituents .
Structure-Activity Relationships: 6,7-Dimethoxy substitution on tetrahydroisoquinoline is critical for receptor binding, as seen in orexin-1 antagonists . Chromenone derivatives with electron-withdrawing groups (e.g., bromoacetyl in ) exhibit higher melting points, suggesting enhanced crystallinity .
Analytical Consistency :
- Discrepancies in HRMS data (e.g., : observed vs. calculated Δ = 0.0241) emphasize the need for rigorous validation .
Biological Activity
The compound 3-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl}-2H-chromen-2-one is a complex organic molecule with potential therapeutic applications. Its structure includes a tetrahydroisoquinoline moiety and a chromenone framework, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C30H35NO4
- Molecular Weight : 473.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components. Isoquinoline derivatives have been implicated in various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.
The precise mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses can be drawn based on the properties of related compounds:
- Receptor Interaction : The isoquinoline structure may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in oxidative stress pathways, potentially offering neuroprotective benefits.
- Cell Signaling Modulation : The chromenone component may affect cellular signaling pathways related to inflammation and apoptosis.
1. Neuroprotective Effects
A study examining the neuroprotective effects of tetrahydroisoquinoline derivatives found that these compounds can mitigate oxidative stress in neuronal cells. The research indicated that derivatives similar to the compound significantly reduced cell death induced by oxidative agents .
2. Antioxidant Activity
Research has shown that compounds containing chromenone structures exhibit strong antioxidant properties. For instance, a study highlighted that derivatives with methoxy groups effectively scavenge free radicals and reduce lipid peroxidation in cellular models .
3. Cardiovascular Benefits
A hybrid compound combining flavonoid and isoquinoline structures demonstrated enhanced inotropic effects on cardiac muscle. The study reported that such compounds could improve cardiac contractility by increasing intracellular calcium levels ([Ca²⁺]i) in cardiomyocytes . This suggests potential applications in treating heart failure or other cardiovascular diseases.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C30H35NO4 |
| Molecular Weight | 473.6 g/mol |
| Biological Activities | Neuroprotection |
| Antioxidant | |
| Cardiovascular effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
